Chaetoviridin A Chaetoviridin A Chaetoviridin A is an azaphilone that is 6H-furo[2,3-h]isochromene-6,8(6aH)-dione substituted by a chloro group at position 5, a 3-hydroxy-2-methylbutanoyl group at position 9, a methyl group at position 6a and a 3-methylpent-1-en-1yl group at position 3. Isolated from Chaetomium globosum, it exhibits natifungal activity against plant pathogenic fungi. It has a role as an antifungal agent and a Chaetomium metabolite. It is an azaphilone, a gamma-lactone, an organochlorine compound, an enone, a secondary alcohol, a beta-hydroxy ketone and an organic heterotricyclic compound.
Chaetoviridin A is a natural product found in Chaetomium cochliodes and Chaetomium globosum with data available.
Brand Name: Vulcanchem
CAS No.: 128252-98-2
VCID: VC1802629
InChI: InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1
SMILES: CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl
Molecular Formula: C23H25ClO6
Molecular Weight: 432.9 g/mol

Chaetoviridin A

CAS No.: 128252-98-2

Cat. No.: VC1802629

Molecular Formula: C23H25ClO6

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

Chaetoviridin A - 128252-98-2

Specification

CAS No. 128252-98-2
Molecular Formula C23H25ClO6
Molecular Weight 432.9 g/mol
IUPAC Name (6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione
Standard InChI InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1
Standard InChI Key HWSQVPGTQUYLEQ-CCBHEJLASA-N
Isomeric SMILES CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl
SMILES CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl
Canonical SMILES CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl

Introduction

Chemical Structure and Properties

Chaetoviridin A is an azaphilone compound characterized by a pyrone-quinone structure. It contains a chlorinated isochromenone core with an angular lactone ring attachment . The compound is identified by the following properties:

Basic Characteristics

PropertyDescription
Molecular FormulaC23H25ClO6
Molecular Weight432.9 g/mol
CAS Number128252-98-2
AppearanceYellow to orange powder
Storage+4°C
Purity (Commercial)>96%

The chemical structure of Chaetoviridin A contains a highly functionalized pyrano-quinone scaffold with a chloro substituent, a methyl group, and characteristic side chains that contribute to its biological activity .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structure of Chaetoviridin A. The following NMR data provides detailed information about its chemical structure:

Positionδ Cδ H
1151.88.78 (s)
3157.1
4105.66.55 (s)
4a139.8
5109.1
6183.5
787.8
8163.1
8a110.6
9119.96.09 (d)
10148.36.61 (dd)
1139.22.30 (quint)
1229.31.42 (m)
1311.90.92 (t)
1419.51.10 (d)
1526.51.71 (s)
16168.1
17125.0
18201.3
1951.13.62 (t)
2071.13.88 (t)
2113.81.18 (d)
2221.71.18 (d)

This NMR data confirms the complex structure of Chaetoviridin A with its characteristic functional groups and stereochemistry .

Biosynthesis and Production

Biosynthetic Pathway

The biosynthesis of Chaetoviridin A involves a gene cluster known as the "caz" biosynthetic cluster from Chaetomium globosum. This cluster encodes for various enzymes involved in the multistep biosynthetic pathway .

The synthesis involves:

  • A nonreducing polyketide synthase (NR-PKS)

  • A highly-reducing polyketide synthase (HR-PKS)

  • Several post-PKS modification enzymes

Genetic studies have identified that the HR-PKS CazF plays a pivotal dual role in the biosynthesis, functioning both sequentially and convergently with the NR-PKS to form the azaphilone scaffold .

Biosynthetic Mechanism

The biosynthesis of Chaetoviridin A and related azaphilones occurs through the following key steps:

  • The HR-PKS CazF supplies a highly reduced methylated triketide product to the NR-PKS CazM

  • CazF can also produce a more oxidized triketide product that is transacylated by the acyltransferase CazE

  • This transacylation occurs to a pyrano-quinone intermediate called cazisochromene

  • The process ultimately yields Chaetoviridin A

In vitro reconstitution experiments have demonstrated that Chaetoviridin A can be synthesized from the pyrano-quinone intermediate cazisochromene using the HR-PKS CazF and the acyltransferase CazE, along with cofactors NADPH and SAM (S-adenosyl methionine) .

Structural Diversity Generation

The structural diversity in Chaetoviridin A and related compounds is generated through:

  • Substrate promiscuity of enzymes like CazL and CazP, which facilitates the formation of non-chlorinated analogues

  • Enzymatic oxidation and reduction processes

  • Spontaneous dehydration and lactonization of biosynthetic intermediates

These mechanisms collectively contribute to the chemical diversity observed in the chaetoviridin family of compounds.

Biological Activities

Antifungal Activity

Chaetoviridin A exhibits potent antifungal activity against a wide range of plant pathogenic fungi. This activity has been extensively documented through both in vitro and in vivo studies .

Activity Against Plant Pathogens

The following table summarizes the antifungal activity of Chaetoviridin A against various plant pathogenic fungi:

PathogenControl Efficacy (%)Reference
Magnaporthe grisea (Rice blast)>80% at 62.5 μg/mLPark et al. 2005
Puccinia recondita (Wheat leaf rust)>80% at 62.5 μg/mLPark et al. 2005
Phytophthora infestans (Tomato late blight)50% at 125 μg/mLPark et al. 2005
Verticillium dahliae100% inhibitionZhang et al. 2021
Sclerotinia sclerotiorumSignificant inhibitionAwad et al. 2014
Rhizoctonia solaniSignificant inhibitionPark et al. 2005
Pythium ultimumSignificant inhibitionYan et al. 2018

Notably, Chaetoviridin A demonstrates greater antifungal efficacy compared to Chaetoviridin B against these plant pathogenic fungi, making it a more promising candidate for agricultural applications .

Antifungal Mechanism

Research on the action of Chaetoviridin A against Verticillium dahliae has revealed several mechanisms of its antifungal activity:

  • Inhibition of microsclerotia germination: Chaetoviridin A significantly reduces the germination rates of V. dahliae microsclerotia. At concentrations of 75 μg/mL and 150 μg/mL, the germination rates were reduced to 50.24% and 7.33%, respectively, compared to 72.02% in the control group .

  • Cell membrane and wall damage: After treatment with Chaetoviridin A, mycelial growth was inhibited, and microscopic examination revealed shrunken mycelia at the edge of the inhibition zone. Further analysis showed that Chaetoviridin A causes:

    • Cell necrosis rather than apoptosis

    • Destruction of cell membrane integrity

    • Increased production of reactive oxygen species (ROS) and nitrous oxide (NO)

    • Downregulation of cell wall synthesis genes, particularly glucanase and chitinase genes

  • Enhancement of host plant defense responses: Cotton plants treated with Chaetoviridin A (150 μg/mL) showed increased ROS accumulation, indicating an enhanced defense response against pathogen invasion .

Other Biological Activities

Beyond its antifungal properties, Chaetoviridin A exhibits several other biological activities that highlight its potential for diverse applications:

  • Monoamine oxidase (MAO) inhibition: Chaetoviridin A functions as an inhibitor of monoamine oxidase, an enzyme involved in the catabolism of monoamine neurotransmitters .

  • Cholesteryl ester transfer protein (CETP) inhibition: Research has shown that Chaetoviridin A inhibits CETP, a plasma protein that facilitates the transfer of cholesteryl esters between lipoproteins .

  • Improvement of blood lipid profiles: Related to its CETP inhibitory activity, Chaetoviridin A has been reported to improve blood lipid levels, suggesting potential applications in managing hyperlipidemia and associated conditions .

Applications and Future Prospects

Agricultural Applications

The potent antifungal activity of Chaetoviridin A against plant pathogenic fungi positions it as a promising candidate for agricultural applications, particularly as a biocontrol agent or biopesticide. Specific applications include:

  • Control of Cotton Verticillium Wilt (CVW): Studies have demonstrated that Chaetoviridin A from Chaetomium globosum CEF-082 effectively controls Verticillium dahliae, the causative agent of CVW, which is one of the most serious cotton diseases worldwide .

  • Management of rice blast and wheat leaf rust: The high control efficacy (>80%) against Magnaporthe grisea and Puccinia recondita at relatively low concentrations (62.5 μg/mL) suggests potential applications in rice and wheat protection .

  • Biocontrol formulations: The natural origin of Chaetoviridin A makes it an attractive candidate for developing eco-friendly biocontrol formulations as alternatives to synthetic fungicides .

Future Research Directions

Several areas warrant further investigation to fully realize the potential of Chaetoviridin A:

  • Structure-activity relationship studies to develop more potent derivatives with enhanced biological activities and improved physicochemical properties.

  • Detailed toxicological evaluations to assess safety profiles for agricultural and pharmaceutical applications.

  • Optimization of production methods, including biotechnological approaches leveraging the elucidated biosynthetic pathway to enhance yields and reduce production costs.

  • Formulation development for agricultural applications to improve stability, delivery, and field efficacy.

  • Exploration of additional biological activities that may expand the application spectrum of Chaetoviridin A.

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